2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide is a heterocyclic compound that contains a 1,2,4-triazole ring. Compounds with 1,2,4-triazole moieties are known for their wide range of biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant properties .
Preparation Methods
The synthesis of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide involves the reaction of polyfunctionalized-triazole with various reagents. The synthetic route typically includes the reaction of triazole with β-dicarbonyl compounds, arylidene malononitriles, aromatic aldehydes, glacial acetic acid, and acetophenones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the triazole ring plays a crucial role.
Common reagents used in these reactions include ortho-phosphoric acid, DMF (dimethylformamide), and aromatic aldehydes. Major products formed from these reactions include Schiff base compounds and other triazole derivatives .
Scientific Research Applications
2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide has several scientific research applications:
Chemistry: Used in the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: Studied for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use in developing new therapeutic agents due to its wide range of biological activities.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The 1,2,4-triazole ring is known to interact with enzymes and proteins, leading to inhibition or modulation of their activities. This interaction can result in antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Similar compounds include:
2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Known for its antimicrobial properties.
4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Studied for its antimicrobial activities.
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Used in various chemical and biological studies.
Properties
Molecular Formula |
C18H17N5O3S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C18H17N5O3S/c1-11-4-2-3-5-13(11)17-21-22-18(23(17)19)27-9-16(24)20-12-6-7-14-15(8-12)26-10-25-14/h2-8H,9-10,19H2,1H3,(H,20,24) |
InChI Key |
UMIMXTLYZWVMPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.